Cas no 6314-42-7 (1-Benzothiophene-2-carboxamide)
1-Benzothiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- Benzo[b]thiophene-2-carboxamide
- 1-Benzothiophene-2-carboxamide
- 2-benzo[b]thiophenecarboxamide
- Benzo(b)thiophene-2-carboxamide
- Benzo[b]thiophen-2-carbonsaeure-amid
- Benzo[b]thiophene-2-carboxylic {1-[(2-ethoxy-5-oxo-tetrahydrofuran-3-yl-carbamoyl)methyl]-2-oxo-2,3,4,7-tetrahydro-1H-azepin-3-yl}-amide
- benzo[b]thiophene-2-carboxylic acid amide
- benzothiophene-2-carboxamide
- THIANAPHTHENE-2-CARBOXAMIDE
- TS-02463
- CHEMBL538197
- SR-01000392193-1
- 6314-42-7
- benzothiophene carboxamide
- MFCD00052505
- E85480
- DTXSID90285046
- CS-0319675
- FT-0622689
- A834241
- SR-01000392193
- SCHEMBL347544
- decanoicacid
- Z87614971
- 1-Benzothiophene-2-carboxamide #
- NSC40286
- AKOS001568030
- benzothiophene-2-amide
- SCHEMBL3848162
- NSC-40286
- BDBM50607972
- DB-054412
-
- MDL: MFCD00052505
- Inchi: 1S/C9H7NOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,11)
- InChI Key: GYSCBCSGKXNZRH-UHFFFAOYSA-N
- SMILES: S1C(C(N)=O)=CC2C=CC=CC1=2
- BRN: 4467
Computed Properties
- Exact Mass: 177.02500
- Monoisotopic Mass: 177.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.1
- Topological Polar Surface Area: 71.3A^2
Experimental Properties
- Color/Form: Light brown powder
- Density: 1.345
- Melting Point: 176-178°C
- Boiling Point: 411.5°C at 760 mmHg
- Flash Point: 202.6°C
- Refractive Index: 1.708
- PSA: 71.33000
- LogP: 2.70050
1-Benzothiophene-2-carboxamide Security Information
- Safety Instruction: S22-S24/25
- Safety Term:S22;S24/25
1-Benzothiophene-2-carboxamide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Benzothiophene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 085502-1g |
1-Benzothiophene-2-carboxamide, 97% |
6314-42-7 | 97% | 1g |
$66.00 | 2023-09-05 | |
| Matrix Scientific | 085502-10g |
1-Benzothiophene-2-carboxamide, 97% |
6314-42-7 | 97% | 10g |
$420.00 | 2023-09-05 | |
| TRC | B677458-50mg |
1-Benzothiophene-2-carboxamide |
6314-42-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B677458-100mg |
1-Benzothiophene-2-carboxamide |
6314-42-7 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B677458-500mg |
1-Benzothiophene-2-carboxamide |
6314-42-7 | 500mg |
$ 115.00 | 2022-06-06 | ||
| Alichem | A169004597-10g |
Benzo[b]thiophene-2-carboxamide |
6314-42-7 | 95% | 10g |
$222.36 | 2023-09-01 | |
| Fluorochem | 068782-1g |
1-Benzothiophene-2-carboxamide |
6314-42-7 | 97% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 068782-5g |
1-Benzothiophene-2-carboxamide |
6314-42-7 | 97% | 5g |
£167.00 | 2022-03-01 | |
| Fluorochem | 068782-10g |
1-Benzothiophene-2-carboxamide |
6314-42-7 | 97% | 10g |
£280.00 | 2022-03-01 | |
| Fluorochem | 068782-25g |
1-Benzothiophene-2-carboxamide |
6314-42-7 | 97% | 25g |
£557.00 | 2022-03-01 |
1-Benzothiophene-2-carboxamide Suppliers
1-Benzothiophene-2-carboxamide Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1-Benzothiophene-2-carboxamide
Introduction to 1-Benzothiophene-2-carboxamide (CAS No: 6314-42-7)
1-Benzothiophene-2-carboxamide, identified by its Chemical Abstracts Service (CAS) number 6314-42-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiophene family, a class of molecules characterized by a fused benzene ring and a thiophene ring, which are connected through a sulfur atom. The presence of an amide functional group at the 2-position of the benzothiophene core imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.
The structural motif of 1-Benzothiophene-2-carboxamide combines the aromatic stability of the benzothiophene system with the reactivity of the amide group, enabling diverse modifications and functionalizations. This versatility has been exploited in various synthetic pathways, leading to its incorporation into complex molecular architectures with potential therapeutic applications. In recent years, there has been a growing interest in exploring the pharmacological properties of benzothiophene derivatives, particularly those featuring amide functionalities, due to their demonstrated efficacy in modulating biological targets associated with neurological disorders, inflammation, and cancer.
One of the most compelling aspects of 1-Benzothiophene-2-carboxamide is its role as a key intermediate in the synthesis of more sophisticated pharmacophores. The amide group serves as a reactive site for further chemical transformations, such as coupling with nucleophiles or undergoeing hydrolysis to yield carboxylic acids or amines. These transformations are pivotal in designing molecules with enhanced binding affinity and selectivity towards specific biological receptors. Moreover, the benzothiophene core itself is known to exhibit favorable pharmacokinetic properties, including good solubility and metabolic stability, which are critical factors for drug candidates intended for clinical use.
Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of derivatives of 1-Benzothiophene-2-carboxamide tailored to interact with particular targets. For instance, studies have shown that structural modifications at the 5-position or 6-position of the benzothiophene ring can significantly influence the binding affinity for certain enzymes or receptors. Additionally, computational predictions have guided the synthesis of analogs with improved bioavailability and reduced off-target effects. These efforts align with the broader trend in drug discovery toward precision medicine, where compounds are designed to maximize therapeutic benefits while minimizing adverse reactions.
The biological activity of 1-Benzothiophene-2-carboxamide has been investigated in several preclinical studies. Notably, derivatives of this compound have demonstrated potential as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The amide moiety plays a crucial role in modulating these enzymatic activities by engaging in hydrogen bonding interactions with key residues in the active site pocket. Such interactions can lead to conformational changes that reduce enzyme activity, thereby alleviating inflammatory responses.
In addition to its anti-inflammatory potential, 1-Benzothiophene-2-carboxamide has shown promise as an antioxidant agent. The benzothiophene scaffold is capable of scavenging reactive oxygen species (ROS) through redox-active sulfur atoms, which are integral to its structure. This property is particularly relevant in contexts where oxidative stress contributes to cellular damage and disease progression. Preclinical data suggest that compounds derived from 1-Benzothiophene-2-carboxamide can protect against oxidative-induced cell death by neutralizing ROS and restoring cellular homeostasis.
The therapeutic relevance of 1-Benzothiophene-2-carboxamide extends beyond inflammation and oxidative stress. Emerging research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of benzothiophene derivatives to cross the blood-brain barrier has been exploited to develop drugs that target central nervous system (CNS) disorders. Furthermore, structural analogs have been investigated for their potential role in modulating neurotransmitter receptors, which could lead to novel treatments for cognitive impairments and mood disorders.
The synthetic accessibility of 1-Benzothiophene-2-carboxamide has also contributed to its popularity among medicinal chemists. Several synthetic routes have been developed over the years, allowing for scalable production under controlled conditions. These methods often involve cyclization reactions that construct the benzothiophene core efficiently while introducing the amide functionality at desired positions. The availability of reliable synthetic protocols has enabled rapid screening and optimization campaigns aimed at identifying lead compounds with improved pharmacological profiles.
In conclusion,1-Benzothiophene-2-carboxamide (CAS No: 6314-42-7) represents a versatile scaffold with significant potential in pharmaceutical research and development. Its unique structural features—combining an aromatic benzothiophene system with an amide group—make it an attractive candidate for designing molecules with targeted biological activities. Recent studies highlight its role in modulating inflammatory pathways, antioxidant mechanisms, and neuroprotective effects, underscoring its therapeutic relevance across multiple disease areas. As research continues to uncover new applications for this compound,1-Benzothiophene-2-carboxamide is poised to remain a cornerstone in medicinal chemistry innovation.
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